Guanadrel

Overview

Description

Guanadrel is a chemical compound known for its antihypertensive properties. It is classified as a postganglionic adrenergic blocking agent, which means it interferes with the transmission of nerve impulses in the sympathetic nervous system. This compound is used primarily to manage high blood pressure by reducing arteriolar vasoconstriction .

Mechanism of Action

Target of Action

Guanadrel’s primary target is the Sodium-dependent noradrenaline transporter . This transporter is responsible for the reuptake of norepinephrine, a neurotransmitter, into presynaptic nerve terminals.

Mode of Action

This compound is a postganglionic adrenergic blocking agent . It works by slowly displacing norepinephrine from its storage in nerve endings . This action blocks the release of norepinephrine normally produced by nerve stimulation . As a result, it leads to reduced arteriolar vasoconstriction, especially the reflex increase in sympathetic tone that occurs with a change in position .

Biochemical Pathways

norepinephrine signaling pathway . By inhibiting the release of norepinephrine, this compound can decrease the overall activity of this pathway, leading to its antihypertensive effects .

Pharmacokinetics

This compound is rapidly and readily absorbed from the gastrointestinal tract . It has a low protein binding of approximately 20% . The drug is primarily metabolized in the liver . The half-life of this compound is about 10 hours , suggesting that its effects can last for a significant period of time.

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . By blocking the release of norepinephrine, this compound reduces arteriolar vasoconstriction, which in turn lowers blood pressure . This can help prevent the damage to the blood vessels of the brain, heart, and kidneys that can result from prolonged high blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound can be affected by the contents of the gastrointestinal tract at the time of administration. Additionally, factors that impact liver function, such as other medications or liver disease, can influence the metabolism and therefore the effectiveness of this compound . .

Biochemical Analysis

Biochemical Properties

Guanadrel plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the sodium-dependent noradrenaline transporter, acting as a partial agonist . This compound displaces norepinephrine from its storage in nerve endings, thereby inhibiting its release in response to sympathetic nerve stimulation . This interaction reduces arteriolar vasoconstriction and helps in lowering blood pressure .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by controlling nerve impulses along specific pathways, leading to the relaxation of blood vessels . This relaxation allows blood to pass through more easily, thereby reducing blood pressure . This compound’s impact on cell signaling pathways includes the inhibition of norepinephrine release, which affects gene expression and cellular metabolism . The compound’s ability to modulate sympathetic nerve activity is crucial in managing hypertension .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the sodium-dependent noradrenaline transporter and displacing norepinephrine from its storage sites in nerve endings . This displacement blocks the release of norepinephrine in response to sympathetic nerve stimulation, leading to reduced arteriolar vasoconstriction . This compound’s mechanism of action involves the inhibition of norepinephrine release, which results in decreased sympathetic tone and lower blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed from the gastrointestinal tract and has a half-life of approximately 10 hours . This compound’s stability and degradation have been studied extensively, showing that it maintains its efficacy over time with minimal degradation . Long-term effects on cellular function include sustained reduction in blood pressure and decreased sympathetic nerve activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that dosages ranging from 20 to 400 mg daily are effective in managing hypertension . Higher doses may lead to adverse effects such as dizziness, drowsiness, and gastrointestinal disturbances . Threshold effects observed in these studies indicate that this compound’s efficacy plateaus at higher doses, with increased risk of toxicity .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes hepatic metabolism . The compound’s metabolic pathways involve interactions with various enzymes, including those responsible for norepinephrine storage and release . This compound’s effect on metabolic flux includes the depletion of norepinephrine stores, leading to reduced arteriolar vasoconstriction and lower blood pressure .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the norepinephrine pump . It is rapidly absorbed from the gastrointestinal tract and has a low protein binding rate of approximately 20% . This compound’s distribution within the body is influenced by its ability to displace norepinephrine from its storage sites, leading to widespread effects on sympathetic nerve activity .

Subcellular Localization

The subcellular localization of this compound involves its uptake and storage in sympathetic neurons via the norepinephrine pump . This localization is crucial for its activity, as it allows this compound to effectively displace norepinephrine from its storage sites and inhibit its release . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the neurons, ensuring its efficacy in managing hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanadrel can be synthesized through the reaction of ammonia or ammonia derivatives with S-methylisothiouronium salts. This process typically involves the formation of guanidine derivatives, with methanethiol as a by-product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced in the form of its sulfate salt. The production process involves the preparation of a mobile phase mixture containing water, methanol, and specific salts. The compound is then purified using chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Guanadrel undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can also be reduced, although this is less common in practical applications.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds .

Scientific Research Applications

Guanadrel has several scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of adrenergic blocking agents and their interactions with other chemicals.

Biology: this compound is used in biological research to investigate the effects of adrenergic blocking agents on cellular processes and neurotransmitter release.

Medicine: The primary application of this compound in medicine is the treatment of hypertension. .

Comparison with Similar Compounds

Similar Compounds

Guanethidine: Like guanadrel, guanethidine is an adrenergic blocking agent used to treat hypertension.

Methyldopa: Methyldopa is another antihypertensive agent that works through a different mechanism.

Uniqueness

This compound’s uniqueness lies in its rapid onset of action and shorter half-life compared to similar compounds. This allows for more rapid dose titration and easier management of hypertension. Additionally, this compound’s peripheral action results in fewer central nervous system side effects, making it a suitable alternative for patients who experience adverse effects with other antihypertensive agents .

Biological Activity

Guanadrel, a synthetic compound classified as an adrenergic neuron inhibitor, is primarily utilized in the management of hypertension. Its mechanism of action and biological activity have been the subject of various studies, highlighting its efficacy, safety profile, and pharmacokinetic properties.

This compound operates by inhibiting adrenergic neurons, which leads to the displacement of norepinephrine from storage sites in nerve endings. This inhibition results in reduced release of norepinephrine during sympathetic stimulation, thereby decreasing arteriolar vasoconstriction. The outcome is a relaxation of blood vessels, facilitating easier blood flow and consequently lowering blood pressure .

Pharmacokinetics

- Absorption : this compound is administered orally and demonstrates a rapid onset of action.

- Half-life : Approximately 10 hours, allowing for twice-daily dosing.

- Dosage : Effective dosages typically range from 10 mg to 60 mg per day, with lower doses associated with fewer adverse effects .

Efficacy in Hypertension Management

This compound has been evaluated in multiple clinical trials for its effectiveness in treating hypertension. A notable study involved 199 outpatients with varying degrees of hypertension, where this compound was found to be effective across all levels. The drug's rapid onset and minimal side effects compared to traditional agents like guanethidine make it a valuable option for patients resistant to other therapies .

Table 1: Clinical Efficacy of this compound

| Study Reference | Patient Population | Dosage Range (mg/d) | Response Rate (%) | Side Effects Observed |

|---|---|---|---|---|

| 20 patients | 10-30 | 80 | None | |

| 199 patients | Variable | Effective across all levels | Minimal | |

| Various | 10-60 | High | Low incidence |

Safety Profile

The safety profile of this compound is generally favorable. In studies, low doses (10-30 mg/d) resulted in minimal adverse effects. However, higher doses (30-60 mg/d) were associated with some adverse reactions in a subset of patients. Common side effects include dizziness and gastrointestinal disturbances, but serious complications are rare .

Case Studies

-

Case Study on Low-Dose Efficacy :

A trial focusing on patients resistant to standard antihypertensive treatments found that low-dose this compound (10-20 mg/d) effectively reduced diastolic blood pressure without significant side effects over a treatment period of up to 12 weeks . -

Comparative Study :

In a comparative analysis with methyldopa and guanethidine, this compound demonstrated comparable efficacy but with a significantly lower incidence of central nervous system side effects and orthostatic hypotension .

Properties

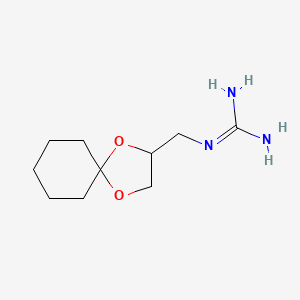

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNRIOWIXYZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22195-34-2 (sulfate[2:1]) | |

| Record name | Guanadrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048533 | |

| Record name | Guanadrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.93e+00 g/L | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Guanadrel is an adrenergic neuron inhibitor that slowly displaces norepinephrine from its storage in nerve endings. It blocks the release of norepinephrine in response to the sympathetic nerve stimulation, leading to reduced arteriolar vasoconstriction, especially the reflex increase in sympathetic tone that occurs with a change in position. | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

40580-59-4 | |

| Record name | Guanadrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40580-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanadrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanadrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANADREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765C9332T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213.5-215 | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Guanadrel?

A1: this compound functions as a postganglionic sympathetic blocking agent. It primarily exerts its antihypertensive effects by interfering with the release of norepinephrine from peripheral sympathetic nerve endings. [, , , ] It also displaces norepinephrine from storage vesicles within these nerve terminals. []

Q2: How does this compound differ from guanethidine in its mechanism of action?

A2: While both this compound and guanethidine are adrenergic neuron-blocking agents, this compound does not deplete intestinal norepinephrine to the same extent as guanethidine. This difference may explain the lower incidence of diarrhea observed with this compound in clinical settings. []

Q3: Does this compound affect central nervous system activity?

A3: Research indicates that this compound does not readily cross the blood-brain barrier. This characteristic likely contributes to its lower incidence of central nervous system side effects, such as drowsiness and fatigue, compared to other antihypertensive agents like methyldopa. [, ]

Q4: What is the absorption profile of this compound?

A4: this compound is well absorbed following oral administration, reaching peak plasma concentrations approximately 1.5 to 2 hours after ingestion. []

Q5: Does renal function impact the elimination of this compound?

A5: Yes, renal function significantly influences this compound elimination. Studies have demonstrated a prolonged terminal elimination half-life in individuals with impaired renal function (creatinine clearance < 30 mL/min/1.73 m2). [] Dosage adjustments may be necessary in patients with renal insufficiency, especially those with creatinine clearance < 50 ml/min. []

Q6: What are the primary clinical applications of this compound?

A6: this compound is primarily indicated for the treatment of mild to moderate hypertension, particularly in cases where diuretics alone fail to adequately control blood pressure. [, ]

Q7: How does the efficacy of this compound compare to other antihypertensive agents?

A7: Clinical trials have demonstrated comparable efficacy between this compound, guanethidine, and methyldopa in managing mild to moderate hypertension. [, ] Notably, this compound exhibits a similar antihypertensive effect to guanethidine but with fewer instances of severe side effects like morning orthostatic faintness and diarrhea. [, ]

Q8: Has this compound demonstrated efficacy in treating conditions other than hypertension?

A8: Research suggests that this compound may offer symptomatic benefits in managing thyrotoxicosis. In a study involving patients with Graves' disease, this compound administration led to a reduction in supine resting pulse rate and improvements in proximal and distal muscle strength. []

Q9: What is the chemical structure of this compound?

A9: this compound sulfate is the sulfate salt of (1,4-dioxaspiro[4.5]dec-2-ylmethyl)guanidine. []

Q10: How does the structure of this compound relate to its pharmacological activity?

A10: The guanidine moiety in this compound is essential for its interaction with adrenergic neurons and its ability to inhibit norepinephrine release. Structural modifications to this moiety can significantly impact its potency and selectivity. []

Q11: What are some potential areas for future research on this compound?

A11: * Further investigation into the long-term effects of this compound therapy is warranted.* Comparative studies with newer antihypertensive agents, such as beta blockers and ACE inhibitors, are needed to better understand this compound's place in the current therapeutic landscape. []* Exploring the potential applications of this compound beyond hypertension and thyrotoxicosis could reveal novel therapeutic uses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.